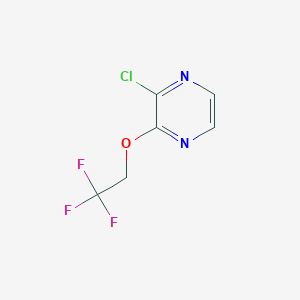
2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine is C7H5ClF3NO. The InChI code is 1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.57 g/mol. More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Utilization in Drug Development
2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine is recognized as a critical intermediate in the synthesis of various pharmacologically active compounds. For instance, it plays a pivotal role in the creation of small molecule anticancer drugs, as illustrated by the synthesis of 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine from 2,3-dichloropyrazine. This process involves a series of reactions such as substitution, acylation, cyclization, and chlorination, culminating in the formation of the desired product (Zhang et al., 2019). Additionally, pyrazine derivatives, known for their broad biological activity, have been explored for their physicochemical and cytotoxic properties, specifically their interaction with DNA. Notably, 2-chloro-3-hydrazinopyrazine demonstrated high DNA affinity without exhibiting toxicity toward human dermal keratinocytes, underscoring its potential clinical applications (Mech-Warda et al., 2022).
Role in Chemical Reactions and Stability Studies
The trifluoromethoxy group, a constituent of the compound , imparts unique chemical properties to organic molecules. This group's “pseudohalogen” character has sparked interest, particularly concerning heterocycles containing it. Research efforts have been directed at developing efficient methods for synthesizing 2-chloro-5-trifluoromethoxypyrazine, shedding light on its chemical stability and reactivity, especially in Buchwald-Hartwig amination and Kumada-Corriu and Suzuki and Sonogashira coupling reactions (Sokolenko & Yagupolskii, 2020).
Contributions to Material Science and Engineering
The compound's derivatives are also pivotal in material science. For instance, the synthesis of crystalline pyrazine-2-amidoxime and its structural and behavioral analysis provide insights into its potential in crystal engineering and microbiological applications. The study of its intermolecular interactions, geometric, energetic, and spectroscopic properties, along with its thermal decomposition, underscores the compound's multifaceted applications (Chylewska et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-(2,2,2-trifluoroethoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-5(12-2-1-11-4)13-3-6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREGLSXINORLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)
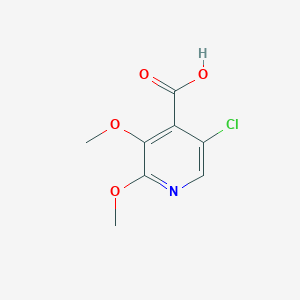
![4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1427749.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1427753.png)

![4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1427756.png)
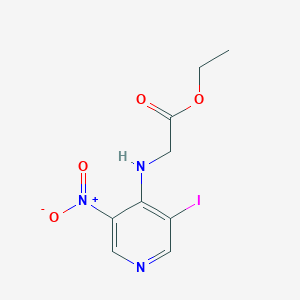
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1427760.png)
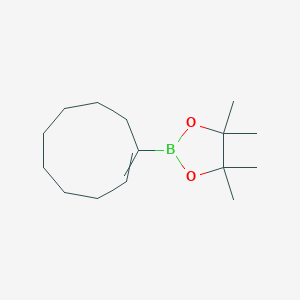


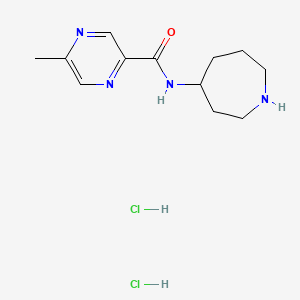
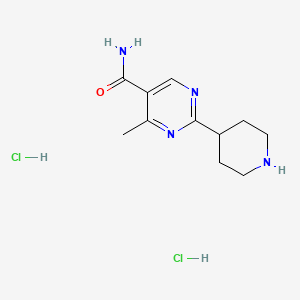
![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)
